molecular formula C23H17N3OS B5426786 (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile

(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile

Cat. No.: B5426786
M. Wt: 383.5 g/mol
InChI Key: IZCMGOWBRJNFPL-GHRIWEEISA-N
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Description

(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring substituted with a methoxy group, a phenylsulfanyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of the benzimidazole derivative with an appropriate aldehyde and a cyanide source under basic conditions to form the prop-2-enenitrile group.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Thiophenol, alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Its benzimidazole core, methoxy group, phenylsulfanyl group, and prop-2-enenitrile moiety collectively contribute to its distinct properties and applications.

Properties

IUPAC Name

(E)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(2-phenylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-27-18-11-12-20-21(14-18)26-23(25-20)17(15-24)13-16-7-5-6-10-22(16)28-19-8-3-2-4-9-19/h2-14H,1H3,(H,25,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCMGOWBRJNFPL-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3SC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3SC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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